6-(Piperidin-4-yl)-1H-indole hydrochloride
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Overview
Description
6-(Piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that features a piperidine ring attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with piperidine. One common method includes the use of piperidine-4-carboxylic acid and indole under specific reaction conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce 6-(Piperidin-4-yl)-1H-indole .
Scientific Research Applications
6-(Piperidin-4-yl)-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: This compound features a similar piperidine ring but with a benzisoxazole structure.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds also contain a piperidine ring and are used in similar research applications .
Uniqueness
6-(Piperidin-4-yl)-1H-indole hydrochloride is unique due to its specific indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
6-piperidin-4-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;/h1-2,5,8-10,14-15H,3-4,6-7H2;1H |
InChI Key |
ACXZFKILJLTIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)C=CN3.Cl |
Origin of Product |
United States |
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